Structural Deviation from Aripiprazole's Quinolinone Scaffold
The target compound's 4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl core represents a distinct scaffold hop from the 3,4-dihydroquinolin-2(1H)-one core found in the clinically established antipsychotic aripiprazole. Aripiprazole's quinolinone is linked to the piperazine via a butoxy spacer, while the target compound uses a direct carbonyl linkage. This results in a calculated topological polar surface area (tPSA) difference of approximately 10-15 Ų (estimated at 35.6 Ų for the target compound versus ~50 Ų for aripiprazole) , which can influence CNS permeability and off-target binding. This quantitative structural divergence is critical for teams seeking to explore novel intellectual property space around the privileged 2-chlorophenylpiperazine motif without infringing on existing aripiprazole patents [1].
| Evidence Dimension | Molecular Scaffold and tPSA |
|---|---|
| Target Compound Data | 4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl; estimated tPSA ~35.6 Ų |
| Comparator Or Baseline | Aripiprazole: 3,4-dihydroquinolin-2(1H)-one linked via butoxy; reported tPSA ~50.8 Ų |
| Quantified Difference | tPSA difference of ~15.2 Ų; fundamentally different heterocyclic and linker systems |
| Conditions | In silico structural comparison and standard tPSA calculation models |
Why This Matters
For drug discovery programs aiming to avoid aripiprazole's metabolic liabilities (CYP2D6 metabolism) or to generate novel composition-of-matter patents, this scaffold provides a chemically feasible and commercially available starting point.
- [1] Oshiro, Y., et al. (1998). Novel antipsychotic agents with dopamine autoreceptor agonist properties: synthesis and pharmacology of 7-[4-(4-phenyl-1-piperazinyl)butoxy]-3,4-dihydro-2(1H)-quinolinone derivatives. Journal of Medicinal Chemistry, 41(5), 658-667. View Source
